4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde
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Overview
Description
4,5,6,7-Tetrafluoro-1H-indole-3-carbaldehyde is a fluorinated indole derivative with the molecular formula C9H3F4NO and a molecular weight of 217.12 g/mol . This compound is characterized by the presence of four fluorine atoms on the indole ring, which significantly influences its chemical properties and reactivity. It is commonly used in various scientific research applications due to its unique structural features.
Preparation Methods
The synthesis of 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde typically involves the fluorination of indole derivatives. One common method includes the reaction of 4,5,6,7-tetrafluoroindole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the 3-position . The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to enhance efficiency and cost-effectiveness .
Chemical Reactions Analysis
4,5,6,7-Tetrafluoro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
4,5,6,7-Tetrafluoro-1H-indole-3-carbaldehyde is widely used in scientific research due to its versatile reactivity and unique structural properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde is primarily related to its ability to interact with various molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity to specific targets and modulating its reactivity in biological systems .
Comparison with Similar Compounds
4,5,6,7-Tetrafluoro-1H-indole-3-carbaldehyde can be compared with other fluorinated indole derivatives, such as:
5,6,7-Trifluoro-1H-indole-3-carbaldehyde: This compound has one less fluorine atom, which may result in different reactivity and biological activity.
4,5,6,7-Tetrafluoro-1H-indole-3-carboxylic acid:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the aldehyde group, which provides distinct reactivity and versatility in various chemical and biological contexts .
Properties
IUPAC Name |
4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F4NO/c10-5-4-3(2-15)1-14-9(4)8(13)7(12)6(5)11/h1-2,14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGCCJJOMNIVOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=C(C(=C2F)F)F)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F4NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380229 |
Source
|
Record name | 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30683-38-6 |
Source
|
Record name | 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 30683-38-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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